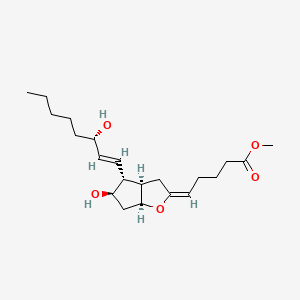
PROSTAGLANDINS I2 METHYL ESTER
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
PROSTAGLANDINS I2 METHYL ESTER, also known as prostacyclin methyl ester, is a synthetic derivative of prostacyclin (prostaglandin I2). Prostaglandins are a group of physiologically active lipid compounds derived from fatty acids. Prostaglandin I2 is known for its potent vasodilatory and anti-platelet aggregation properties, making it significant in cardiovascular research and therapy .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of prostaglandin I2 methyl ester typically involves multiple steps, including the aldol reaction between a cyclopentanone enolate and a cyclopentenyl-acetaldehyde derivative . This process is followed by various oxidation and reduction steps to achieve the desired stereochemistry and functional groups.
Industrial Production Methods: Industrial production of prostaglandin I2 methyl ester often employs biocatalytic retrosynthesis. This method utilizes enzymes such as Baeyer–Villiger monooxygenase for stereoselective oxidation and ketoreductase for diastereoselective reduction . These enzymatic steps are crucial for achieving high yields and stereoselectivity under mild conditions.
Analyse Des Réactions Chimiques
Types of Reactions: PROSTAGLANDINS I2 METHYL ESTER undergoes several types of chemical reactions, including:
Oxidation: Conversion to various oxidized metabolites.
Reduction: Formation of reduced derivatives.
Substitution: Introduction of different functional groups.
Common Reagents and Conditions:
Oxidation: Peracetic acid is commonly used for oxidation reactions at low temperatures.
Reduction: Ketoreductase enzymes are employed for stereoselective reduction.
Substitution: Various protecting groups such as tetrahydropyranyl (THP) ethers are used to protect hydroxyl groups during reactions.
Major Products: The major products formed from these reactions include various oxidized and reduced derivatives of prostaglandin I2 methyl ester, which are often used in further synthetic applications .
Applications De Recherche Scientifique
PROSTAGLANDINS I2 METHYL ESTER has a wide range of applications in scientific research:
Mécanisme D'action
PROSTAGLANDINS I2 METHYL ESTER exerts its effects primarily through the activation of prostacyclin receptors (IP receptors), which are G-protein-coupled receptors. Upon binding to these receptors, it increases cyclic adenosine monophosphate (cAMP) levels, leading to vasodilation and inhibition of platelet aggregation . This compound also interacts with various signaling pathways involved in inflammation and cell proliferation .
Comparaison Avec Des Composés Similaires
Prostaglandin E2: Known for its role in inflammation and pain.
Prostaglandin F2α: Involved in smooth muscle contraction.
Prostaglandin D2: Plays a role in sleep regulation and allergic responses.
Uniqueness: PROSTAGLANDINS I2 METHYL ESTER is unique due to its potent vasodilatory and anti-platelet aggregation properties, which are not as pronounced in other prostaglandins. This makes it particularly valuable in cardiovascular research and therapy .
Propriétés
Numéro CAS |
61799-74-4 |
|---|---|
Formule moléculaire |
C21H34O5 |
Poids moléculaire |
366.5 g/mol |
Nom IUPAC |
methyl (5E)-5-[(3aR,4R,5R,6aS)-5-hydroxy-4-[(E,3S)-3-hydroxyoct-1-enyl]-3,3a,4,5,6,6a-hexahydrocyclopenta[b]furan-2-ylidene]pentanoate |
InChI |
InChI=1S/C21H34O5/c1-3-4-5-8-15(22)11-12-17-18-13-16(26-20(18)14-19(17)23)9-6-7-10-21(24)25-2/h9,11-12,15,17-20,22-23H,3-8,10,13-14H2,1-2H3/b12-11+,16-9+/t15-,17+,18+,19+,20-/m0/s1 |
Clé InChI |
HEPKWABQTOCTFQ-CXTOUWENSA-N |
SMILES |
CCCCCC(C=CC1C(CC2C1CC(=CCCCC(=O)OC)O2)O)O |
SMILES isomérique |
CCCCC[C@@H](/C=C/[C@H]1[C@@H](C[C@H]2[C@@H]1C/C(=C\CCCC(=O)OC)/O2)O)O |
SMILES canonique |
CCCCCC(C=CC1C(CC2C1CC(=CCCCC(=O)OC)O2)O)O |
Pictogrammes |
Irritant |
Synonymes |
PGI2 methyl ester prostaglandin I2 methyl este |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


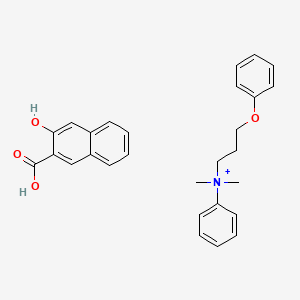
![dimethyl 2-[3-[(3S,4R,6S,7S,8R,8aR)-6-[4-(2-hydroxyethoxy)phenyl]-1'-(2-methoxyethoxycarbonyl)-1,2'-dioxo-3,4-diphenyl-8-(4-pyrimidin-2-ylpiperazine-1-carbonyl)spiro[4,6,8,8a-tetrahydro-3H-pyrrolo[2,1-c][1,4]oxazine-7,3'-indole]-5'-yl]prop-2-ynyl]propanedioate](/img/structure/B1237025.png)
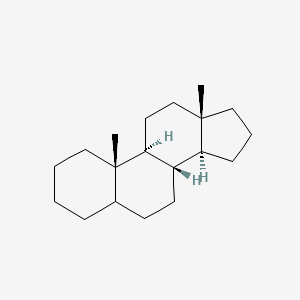

![methyl N-[(E)-(2-piperidin-1-yl-4-thiophen-2-yl-1,3-thiazol-5-yl)methylideneamino]carbamate](/img/structure/B1237030.png)
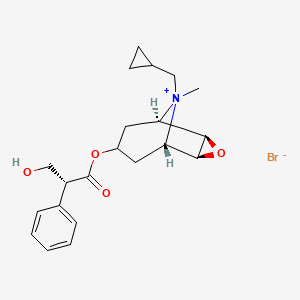
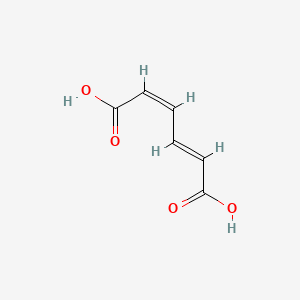
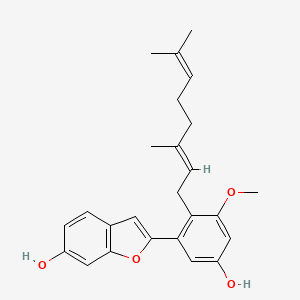
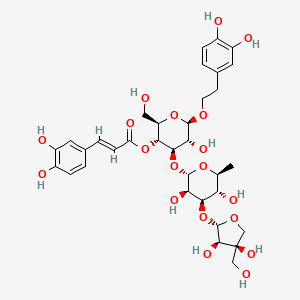
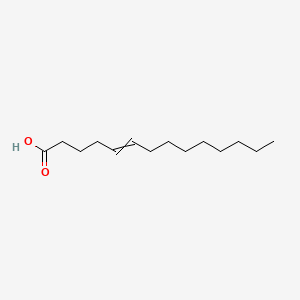
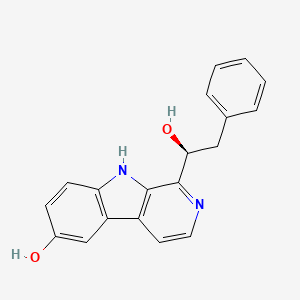
![(3e)-3-[(3,5-Dibromo-4-Hydroxyphenyl)methylidene]-5-Iodo-1,3-Dihydro-2h-Indol-2-One](/img/structure/B1237046.png)


